Methyl 4-[(4-bromophenyl)methyl]benzoate
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Overview
Description
Methyl 4-[(4-bromophenyl)methyl]benzoate is an organic compound with the molecular formula C15H13BrO2. It is a derivative of benzoic acid and contains a bromine atom attached to a phenyl group, which is further connected to a benzoate ester. This compound is used in various chemical syntheses and has applications in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromophenyl)methyl]benzoate typically involves the esterification of 4-[(4-bromophenyl)methyl]benzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
[ \text{4-[(4-bromophenyl)methyl]benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzylic position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution: 4-[(4-hydroxyphenyl)methyl]benzoate, 4-[(4-aminophenyl)methyl]benzoate.
Reduction: 4-[(4-bromophenyl)methyl]benzyl alcohol.
Oxidation: 4-[(4-bromophenyl)methyl]benzoic acid.
Scientific Research Applications
Methyl 4-[(4-bromophenyl)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromophenyl)methyl]benzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the additional phenyl group.
Methyl 4-[(4-methylphenyl)methyl]benzoate: Similar structure but with a methyl group instead of a bromine atom.
Methyl 4-[(4-chlorophenyl)methyl]benzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: Methyl 4-[(4-bromophenyl)methyl]benzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other halogenated analogs. The bromine atom also influences the compound’s physical properties, such as its boiling point and solubility.
Properties
Molecular Formula |
C15H13BrO2 |
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Molecular Weight |
305.17 g/mol |
IUPAC Name |
methyl 4-[(4-bromophenyl)methyl]benzoate |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)13-6-2-11(3-7-13)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 |
InChI Key |
GEBKLUKRBNHYRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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